molecular formula C17H16N4O4S B11004113 N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]pyridine-4-carboxamide

N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]pyridine-4-carboxamide

Cat. No.: B11004113
M. Wt: 372.4 g/mol
InChI Key: KEJVPDSHZDNJPH-UHFFFAOYSA-N
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Description

N-[5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]ISONICOTINAMIDE is a compound that features a trimethoxyphenyl group, a thiadiazole ring, and an isonicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]ISONICOTINAMIDE typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a trimethoxyphenyl halide reacts with the thiadiazole intermediate.

    Coupling with Isonicotinamide: The final step involves coupling the thiadiazole-trimethoxyphenyl intermediate with isonicotinamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]ISONICOTINAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]ISONICOTINAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]ISONICOTINAMIDE involves its interaction with molecular targets such as tubulin and Hsp90. The trimethoxyphenyl group allows the compound to fit into the binding sites of these proteins, inhibiting their function and leading to anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]ISONICOTINAMIDE is unique due to its combination of a trimethoxyphenyl group, a thiadiazole ring, and an isonicotinamide moiety. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H16N4O4S

Molecular Weight

372.4 g/mol

IUPAC Name

N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]pyridine-4-carboxamide

InChI

InChI=1S/C17H16N4O4S/c1-23-12-8-11(9-13(24-2)14(12)25-3)16-20-21-17(26-16)19-15(22)10-4-6-18-7-5-10/h4-9H,1-3H3,(H,19,21,22)

InChI Key

KEJVPDSHZDNJPH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(S2)NC(=O)C3=CC=NC=C3

Origin of Product

United States

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